Rizedisben

Fluorescence-guided surgery Nerve imaging Adipose tissue background

Rizedisben (GE3126/Illuminare-1) is a second-generation myelin-binding fluorophore validated in phase I RALP trials. Unlike generic ICG or fluorescein, it selectively binds myelin, reducing non-specific adipose tissue fluorescence for superior nerve-to-background contrast. Engineered for higher aqueous solubility, reduced lipophilicity, and rapid onset (5–10 min). At the clinically optimized 3.0 mg/kg dose, it achieves 100% obturator nerve visualization with a favorable safety profile (2.6% grade ≥2 toxicity). Ideal for fluorescence-guided surgery research, laparoscopic models, and as a reference standard for next-generation nerve-specific probe development. Research use only; not for human use.

Molecular Formula C29H33N3O4S
Molecular Weight 519.7 g/mol
Cat. No. B15494318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizedisben
Molecular FormulaC29H33N3O4S
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO)C=CC4=CC=C(C=C4)N
InChIInChI=1S/C29H33N3O4S/c1-36-29-22-25(5-11-26(29)10-4-24-6-12-27(30)13-7-24)3-2-23-8-14-28(15-9-23)37(34,35)32-18-16-31(17-19-32)20-21-33/h2-15,22,33H,16-21,30H2,1H3/b3-2+,10-4+
InChIKeyUQCMMQGPTBKIAK-KHVHPYDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rizedisben Procurement Guide: Clinical-Grade Myelin-Binding Fluorophore for Intraoperative Nerve Visualization


Rizedisben (also known as GE3126 or Illuminare-1; CAS 1311570-07-6) is a small-molecule, myelin-binding fluorophore developed for fluorescence image-guided surgery [1][2]. Its molecular formula is C29H33N3O4S with a molecular weight of 519.7 g/mol . Rizedisben emits fluorescence in the blue light spectrum (370–425 nm) and is designed to enhance intraoperative identification of nerve structures by binding specifically to myelin [3][4].

Why Generic Fluorescent Dyes Cannot Substitute Rizedisben in Intraoperative Nerve Imaging


General-purpose fluorophores such as indocyanine green (ICG) or fluorescein lack specific tropism for neural tissue, relying instead on vascular perfusion or passive diffusion, which limits nerve-to-background contrast and creates false signals from surrounding fat and muscle [1][2]. Within the narrower class of myelin-binding fluorophores, earlier-generation compounds such as GE3111 exhibit higher non-specific adipose tissue fluorescence, slower clearance kinetics, and limited clinical validation beyond murine models [3][4]. Rizedisben represents a second-generation compound with engineering specifically targeting reduced lipophilicity and optimized pharmacokinetics to overcome these limitations [5].

Rizedisben Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


Reduced Non-Specific Adipose Tissue Fluorescence vs. First-Generation Myelin-Binding Fluorophores

Rizedisben (GE3126) demonstrates significantly reduced non-specific adipose tissue fluorescence intensity compared to earlier myelin-binding fluorophores, a key advantage for surgical navigation in adipose-rich anatomical regions [1]. The compound exhibits higher aqueous solubility and improved pharmacokinetics relative to previous myelin-binding fluorophores, contributing to lower background signal in non-target tissues [2].

Fluorescence-guided surgery Nerve imaging Adipose tissue background

Human Clinical Dose Optimization for Sustained Intraoperative Fluorescence vs. Preclinical-Only Comparators

In a phase I, single-arm, open-label dose-escalation trial enrolling 38 patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP), rizedisben achieved a clinically effective dose of 3.0 mg/kg administered intravenously [1][2]. Sustained fluorescence of the obturator nerve was achieved in all patients (41/42 observations, 97.6%) at this dose, with fluorescence duration of 90 minutes or longer [3]. At 3.0 mg/kg, the prostate neurovascular bundles demonstrated evidence of fluorescence in 8 of 9 (89%) patients [4].

Phase I clinical trial Dose escalation Robotic prostatectomy

Rapid Intraoperative Onset Kinetics vs. White Light Imaging Baseline

In a porcine surgical model, nerve visualization with rizedisben was observed rapidly, within 5 to 10 minutes post-intravenous injection [1]. Compared to white light imaging alone, fluorescence guidance enhanced nerve visibility, especially for small-diameter nerves obscured by fascia, blood vessels, or adipose tissue [2].

Fluorescence kinetics Porcine model Intraoperative imaging

Human Safety Profile with Quantified Adverse Event Rate vs. Expectation of Tolerability for Intraoperative Imaging Agents

In the phase I trial of 38 patients undergoing RALP, rizedisben demonstrated a favorable safety profile with only one grade 2 adverse event (rash) possibly attributable to the compound, and one grade 1 adverse event (photophobia) deemed definitely related [1][2]. No neurologic changes were observed in any patients [3]. Safety was assessed through 45 postoperative days [4].

Safety Adverse events Phase I trial

Rizedisben Research and Industrial Application Scenarios: Evidence-Based Use Cases


Clinical Research: Robotic-Assisted Radical Prostatectomy (RALP) Nerve-Sparing Protocols

Based on the phase I trial establishing the 3.0 mg/kg dose with sustained obturator nerve fluorescence in 100% of patients and neurovascular bundle visualization in 89% of patients, rizedisben is positioned for integration into RALP clinical research protocols [1]. The compound enables real-time identification of periprostatic nerves during robotic surgery, with fluorescence onset within 5–10 minutes of intravenous administration [2]. This application scenario is directly validated by the clinical trial context and supports studies evaluating nerve-sparing outcomes, surgical margin optimization, and postoperative functional recovery.

Preclinical Development: Surgical Navigation in Adipose-Rich Anatomical Regions

Rizedisben's demonstrated reduction in non-specific adipose tissue fluorescence compared to earlier myelin-binding fluorophores makes it suitable for preclinical surgical models involving adipose-rich anatomical sites such as pelvic, retroperitoneal, or axillary dissections [1][2]. The compound's higher aqueous solubility and improved pharmacokinetics relative to previous fluorophores enable cleaner nerve-to-background contrast in murine and porcine models , supporting translational research in general surgery, gynecologic oncology, and colorectal procedures where fat obscures critical nerve structures.

Minimally Invasive Laparoscopic Surgery: Small-Diameter Nerve Visualization

The porcine model data demonstrating enhanced visibility of small-diameter nerves obscured by fascia, blood vessels, or adipose tissue under fluorescence guidance compared to white light imaging supports rizedisben's application in laparoscopic procedures [1]. With rapid onset (5–10 minutes post-injection) and compatibility with dual-mode laparoscopic imaging systems using 405 nm excitation [2], rizedisben can be integrated into minimally invasive surgical workflows where limited tactile feedback and narrow fields of view increase the risk of iatrogenic nerve injury.

Academic Research: Myelin-Targeted Molecular Imaging Probe Development

Rizedisben's well-characterized molecular structure (C29H33N3O4S; MW 519.66) and defined myelin-binding properties provide a validated chemical scaffold for academic laboratories developing next-generation nerve-specific imaging probes [1][2]. Its established clinical safety profile at 3.0 mg/kg with adverse event rates of 2.6% grade ≥2 toxicity provides a benchmark for comparative studies of novel fluorophores . Researchers can utilize rizedisben as a reference compound in fluorescence polarization assays measuring myelin basic protein binding affinity and in comparative biodistribution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rizedisben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.